N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
Synthesis Analysis
This compound can be synthesized via a reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is established based on spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions of hydrazonoyl halides and cycloaddition with dipolarophiles .Scientific Research Applications
CNS Depressant Activity
- Synthesis and Evaluation for CNS Depressant Activity: Derivatives of the compound have been synthesized and evaluated for central nervous system depressant activity. Some synthesized compounds showed marked sedative action (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Structural Studies and Crystallography
- X-Ray Structure Determination: Research has been conducted on closely related compounds, focusing on their structure and formation. This includes the X-ray structure determination of derivatives, contributing to the understanding of molecular structure (Banfield, Fallon, & Gatehouse, 1987).
- Crystal Structures of Derivatives: Studies on the crystal structures of similar compounds have been conducted, revealing insights into their molecular conformations (Subasri et al., 2016).
Anticonvulsant Activity
- Anticonvulsant Agents: There has been research into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, closely related to the target compound. These studies include synthesis, docking study, and pharmacological evaluation, showing moderate anticonvulsant activity in certain derivatives (Severina et al., 2020).
Radioisotope Labeling and PET Imaging
- Radiosynthesis for PET Imaging: Derivatives of the compound have been used in the synthesis of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET, showcasing its potential in medical imaging and diagnostics (Dollé et al., 2008).
Antitumor Activity
- Synthesis and Evaluation for Antitumor Activity: Research has been done on the synthesis of novel derivatives with potential antitumor activity. This includes molecular docking and DFT studies, highlighting their potential application in cancer treatment (Fahim, Elshikh, & Darwish, 2019).
properties
IUPAC Name |
N-(2-phenylethyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-21-16-15(18(26)24(3)19(27)23(16)2)17(22-12)28-11-14(25)20-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLYXQYNPLSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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